1-Benzoyl-3-fluoropyrrolidine
Description
1-Benzoyl-3-fluoropyrrolidine is a fluorinated pyrrolidine derivative characterized by a benzoyl group (-COC₆H₅) at the nitrogen position and a fluorine atom at the 3-position of the pyrrolidine ring. Pyrrolidine-based compounds are widely studied for their conformational rigidity and versatility in medicinal chemistry, particularly as intermediates in synthesizing bioactive molecules. The benzoyl group enhances lipophilicity and may influence binding affinity in receptor-targeted applications, while the fluorine atom modulates electronic properties and metabolic stability due to its electronegativity and small atomic radius.
Properties
Molecular Formula |
C11H12FNO |
|---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
(3-fluoropyrrolidin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C11H12FNO/c12-10-6-7-13(8-10)11(14)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
ALVKFIRVDJOWIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1F)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzoyl-3-fluoropyrrolidine can be synthesized through several methods. One common approach involves the bromofluorination of appropriate alkenyl azides, followed by reduction to the corresponding amines and subsequent cyclization . Another method includes the use of N-fluorodibenzenesulfonimide (NFSI) to convert γ-lactams into α-fluorinated derivatives, which are then reduced to yield the desired fluoropyrrolidines .
Industrial Production Methods: Industrial production often involves the use of efficient and scalable synthetic routes. The bromofluorination method, due to its high yield and selectivity, is preferred for large-scale production. The use of commercial lipases for stereoselective esterification also plays a role in the industrial synthesis of optically active derivatives .
Chemical Reactions Analysis
Types of Reactions: 1-Benzoyl-3-fluoropyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products:
Oxidation: N-oxides of 1-benzoyl-3-fluoropyrrolidine.
Reduction: Various amine derivatives.
Substitution: Substituted pyrrolidines with different functional groups.
Scientific Research Applications
1-Benzoyl-3-fluoropyrrolidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 1-benzoyl-3-fluoropyrrolidine involves its interaction with specific molecular targets. The fluorine atom’s presence enhances the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The benzoyl group further stabilizes the compound, allowing it to interact more effectively with its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of 1-Benzoyl-3-fluoropyrrolidine with structurally related compounds from the evidence, focusing on substituents, molecular properties, and inferred applications.
Structural and Molecular Properties
Notes:
- Electronic Effects: Fluorine in 1-Benzoyl-3-fluoropyrrolidine likely reduces basicity of the pyrrolidine nitrogen compared to non-fluorinated analogs.
- Steric Considerations : The trifluoroacetamido group in creates significant steric hindrance, whereas the benzoyl group in the target compound offers a balance between rigidity and conformational freedom.
- Metabolic Stability : Fluorine substitution generally improves metabolic stability by resisting oxidative degradation, a trait shared across fluorinated analogs .
Data Limitations and Inferences
The absence of direct data on 1-Benzoyl-3-fluoropyrrolidine necessitates extrapolation from analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
